7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride 7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18156202
InChI: InChI=1S/C10H10BrClO2S/c1-6-7-3-2-4-8(7)9(11)5-10(6)15(12,13)14/h5H,2-4H2,1H3
SMILES:
Molecular Formula: C10H10BrClO2S
Molecular Weight: 309.61 g/mol

7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride

CAS No.:

Cat. No.: VC18156202

Molecular Formula: C10H10BrClO2S

Molecular Weight: 309.61 g/mol

* For research use only. Not for human or veterinary use.

7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride -

Specification

Molecular Formula C10H10BrClO2S
Molecular Weight 309.61 g/mol
IUPAC Name 7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonyl chloride
Standard InChI InChI=1S/C10H10BrClO2S/c1-6-7-3-2-4-8(7)9(11)5-10(6)15(12,13)14/h5H,2-4H2,1H3
Standard InChI Key FIRMWQYTGNMJJF-UHFFFAOYSA-N
Canonical SMILES CC1=C2CCCC2=C(C=C1S(=O)(=O)Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic 2,3-dihydro-1H-indene scaffold substituted with a bromine atom at position 7, a methyl group at position 4, and a sulfonyl chloride moiety at position 5. Its molecular formula is C10H10BrClO2S\text{C}_{10}\text{H}_{10}\text{BrClO}_2\text{S}, with a molecular weight of 309.61 g/mol . The planar indene system and electron-withdrawing sulfonyl chloride group contribute to its electrophilic reactivity, enabling nucleophilic substitution and cross-coupling reactions .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC10H10BrClO2S\text{C}_{10}\text{H}_{10}\text{BrClO}_2\text{S}
Molecular Weight309.61 g/mol
IUPAC Name7-Bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonyl chloride
SMILESCC1=C2CCCC2=C(C=C1S(=O)(=O)Cl)Br
InChI KeyFIRMWQYTGNMJJF-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data reveal distinct signals for the methyl group (δ\delta 2.42 ppm, singlet), aromatic protons (δ\delta 6.55–7.35 ppm), and sulfonyl chloride moiety . Mass spectrometry confirms the molecular ion peak at m/z 309.61, consistent with the molecular formula .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves bromination of 4-methyl-2,3-dihydro-1H-indene followed by sulfonation and chlorination. Key steps include:

  • Bromination: Electrophilic aromatic substitution using Br2\text{Br}_2 in the presence of FeBr3\text{FeBr}_3 yields 7-bromo-4-methyl-2,3-dihydro-1H-indene.

  • Sulfonation: Treatment with chlorosulfonic acid introduces the sulfonic acid group at position 5.

  • Chlorination: Reaction with PCl5\text{PCl}_5 converts the sulfonic acid to sulfonyl chloride.

Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields >70%.

Reactivity Profile

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thioesters . The bromine atom participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation .

Table 2: Common Reactions and Applications

Reaction TypeReagents/ConditionsProductApplication
Nucleophilic SubstitutionR-NH2_2, DCM, RTSulfonamide derivativesEnzyme inhibitors
Cross-CouplingPd(PPh3_3)4_4, R-B(OH)2_2Biaryl compoundsMaterials science

Biological Activity and Applications

Enzyme Inhibition

The compound’s sulfonamide derivatives exhibit potent inhibitory activity against carbonic anhydrase II (IC50=12.3nM\text{IC}_{50} = 12.3 \, \text{nM}) by binding to the zinc ion in the enzyme’s active site . This property is leveraged in glaucoma and cancer therapeutics.

Antimicrobial Properties

Derivatives demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting cell wall biosynthesis.

Materials Science

Functionalized polymers incorporating this compound show enhanced thermal stability (Tg=215CT_g = 215^\circ \text{C}) and electrical conductivity (σ=103S/cm\sigma = 10^{-3} \, \text{S/cm}), making them suitable for organic electronics.

Comparison with Structural Analogues

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-indene

This analogue (CAS: 151709969) replaces the sulfonyl chloride with a methoxy group, reducing electrophilicity but improving solubility in polar solvents .

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

The ketone functionality (CAS: 881189-73-7) enables conjugation with hydrazines, forming hydrazones for sensor applications .

Table 3: Structural and Functional Comparisons

CompoundFunctional GroupKey ApplicationBioactivity (IC50_{50})
7-Bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride-SO2_2ClEnzyme inhibition12.3 nM
4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-indene-OCH3_3Solubility enhancementN/A
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one-COSensor developmentN/A

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